molecular formula C16H8K2N2O8S2 B084477 Indigodisulfonate dipotassium salt CAS No. 13725-33-2

Indigodisulfonate dipotassium salt

Cat. No.: B084477
CAS No.: 13725-33-2
M. Wt: 498.6 g/mol
InChI Key: PLXHLMUZUKUFAR-QDBORUFSSA-L
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Description

Indigodisulfonate dipotassium salt, also known as potassium (E)-3,3′-dioxo-[2,2′-biindolinylidene]-5,5′-disulfonate, is a chemical compound with the empirical formula C16H8O8N2S2K2 and a molecular weight of 498.57 g/mol . This compound is a derivative of indigo, a well-known dye, and is characterized by its deep blue color. It is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Indigodisulfonate dipotassium salt can be synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonic acid groups into the indigo molecule. The resulting indigodisulfonic acid is then neutralized with potassium hydroxide to form the dipotassium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The sulfonation reaction is typically carried out at elevated temperatures, and the neutralization step is performed using a stoichiometric amount of potassium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Indigodisulfonate dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Indigodisulfonate dipotassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indigodisulfonate dipotassium salt involves its ability to act as a dye. When used in medical procedures, it is excreted by the kidneys and enhances the visualization of the ureteral orifices due to its deep blue color. This property is particularly useful in diagnostic imaging and surgical procedures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indigodisulfonate dipotassium salt is unique due to its specific potassium salt form, which provides distinct solubility and reactivity characteristics compared to its sodium counterpart. This makes it particularly suitable for certain industrial and medical applications where these properties are advantageous .

Properties

IUPAC Name

dipotassium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8S2.2K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBUCCFHEHLHLF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8K2N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648752, DTXSID70951272
Record name Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13725-33-2, 28606-02-2
Record name Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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